molecular formula C8H13NO B13171749 1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one

1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one

Cat. No.: B13171749
M. Wt: 139.19 g/mol
InChI Key: LOKDTYLVBDPKHG-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an aminomethylbutenone backbone

Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a signaling molecule, influencing various biochemical processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses .

Comparison with Similar Compounds

1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-6(2)5-7(10)8(9)3-4-8/h5H,3-4,9H2,1-2H3

InChI Key

LOKDTYLVBDPKHG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1(CC1)N)C

Origin of Product

United States

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